3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Description
Chemical Identity and Structural Classification
This compound belongs to the family of halogenated pyrazolopyridine carbaldehydes, characterized by a bicyclic heterocyclic core structure containing both nitrogen and carbon atoms in specific arrangements. The molecular formula C₇H₄ClN₃O reflects the precise atomic composition that defines this compound's chemical identity, with a molecular weight of 181.579 grams per mole. The structural framework consists of a pyrazole ring fused to a pyridine ring, creating the characteristic pyrazolo[4,3-c]pyridine scaffold that has been extensively studied in medicinal chemistry applications.
The compound exhibits a planar heterocyclic structure with distinct electronic properties conferred by the presence of three nitrogen atoms within the bicyclic system. The chlorine substituent at position 3 introduces electron-withdrawing characteristics that significantly influence the overall electronic distribution throughout the molecule. The aldehyde functional group at position 7 provides a reactive site for various chemical transformations, making this compound particularly valuable as a synthetic intermediate. This structural arrangement creates a molecule with both electrophilic and nucleophilic sites, contributing to its versatility in organic synthesis applications.
The stereochemical properties of this compound include four hydrogen bond acceptor sites and one hydrogen bond donor site, which significantly influence its solubility and interaction properties. The polar surface area of 58.64000 square angstroms indicates moderate polarity, while the calculated logarithmic partition coefficient of 1.42380 suggests balanced lipophilic and hydrophilic characteristics. These physicochemical parameters are crucial for understanding the compound's behavior in various chemical environments and its potential applications in biological systems.
Nomenclature and Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification through its descriptive chemical name that specifies both the core heterocyclic structure and the positions of functional groups. The compound is officially registered under Chemical Abstracts Service number 93546-17-9, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This registry number facilitates accurate communication and documentation in scientific literature, patent applications, and commercial transactions involving this specific molecular entity.
Alternative nomenclature systems have been employed to describe this compound, including variations such as 3-chloro-7-formyl-1H-pyrazolo[4,3-c]pyridine, which emphasizes the aldehyde functional group through the formyl designation. The compound has also been referenced in commercial catalogs under various product codes, including F2102-0017, which facilitates procurement for research applications. These multiple naming conventions reflect the diverse approaches used across different chemical databases and commercial suppliers to categorize and identify this specific molecular structure.
The International Chemical Identifier system provides a standardized method for representing the molecular structure through both the full International Chemical Identifier string and its corresponding key, enabling precise identification regardless of nomenclature variations. The Simplified Molecular Input Line Entry System notation offers a compact representation of the molecular connectivity that can be easily processed by computational chemistry software and database systems. These standardized identifiers ensure consistent recognition of the compound across different platforms and applications in chemical research and development.
Position of this compound in Heterocyclic Chemistry
This compound occupies a significant position within the broader context of nitrogen-containing heterocyclic chemistry, particularly as a representative member of the pyrazolopyridine family. Pyrazolopyridines have emerged as important pharmacophores in medicinal chemistry, with their unique structural features arising from the fusion of pyrazole and pyridine rings creating synergistic effects that enhance biological activity. The specific [4,3-c] fusion pattern distinguishes this compound from other pyrazolopyridine isomers, such as the [3,4-b] and [1,5-a] variants, each of which exhibits distinct chemical and biological properties.
The heterocyclic chemistry of pyrazolopyridines has been extensively investigated due to their structural similarity to purine bases, particularly adenine and guanine, which has driven interest in their potential as bioisosteres in drug design applications. The incorporation of halogen substituents, such as the chlorine atom in this compound, introduces additional electronic effects that can modulate biological activity and improve pharmacological properties. Research has demonstrated that halogenated pyrazolopyridines often exhibit enhanced potency and selectivity compared to their non-halogenated counterparts, making them valuable scaffolds for pharmaceutical development.
The aldehyde functional group present in this compound provides a versatile handle for further chemical modifications, positioning it as an important synthetic intermediate in the preparation of more complex heterocyclic systems. Studies have shown that pyrazolopyridine carbaldehydes can undergo various condensation reactions, cyclization processes, and reduction transformations to generate diverse molecular libraries for biological screening. The combination of the halogen substituent and the aldehyde group creates multiple reactive sites that can be selectively modified to explore structure-activity relationships in medicinal chemistry applications.
Contemporary research in heterocyclic chemistry has highlighted the importance of pyrazolopyridine derivatives in addressing various therapeutic targets, including kinase inhibition, anti-inflammatory activity, and antimicrobial properties. The structural framework of this compound provides an excellent foundation for designing compounds with improved selectivity and reduced toxicity profiles. The electron-withdrawing nature of both the chlorine substituent and the aldehyde group influences the overall electronic properties of the molecule, potentially enhancing its interactions with biological targets through optimized binding affinities.
Historical Development of Pyrazolopyridine Research
The historical development of pyrazolopyridine research traces back to the early twentieth century, with significant milestones marking the evolution of synthetic methodologies and understanding of their chemical properties. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 through the treatment of diphenylhydrazone with pyridine and iodine, establishing the fundamental approach to constructing these bicyclic heterocyclic systems. This pioneering work laid the foundation for subsequent investigations into the synthesis and properties of various pyrazolopyridine isomers, including the [4,3-c] variants that would later gain prominence in medicinal chemistry applications.
Bulow's synthesis of N-phenyl-3-methyl substituted derivatives in 1911 represented another significant advancement in pyrazolopyridine chemistry, demonstrating the feasibility of introducing substituents at different positions of the heterocyclic framework. This early work utilized 1-phenyl-3-methyl-5-amino-pyrazole as a starting material, which was treated with 1,3-diketones in glacial acetic acid to form the desired products. The methodology established by Bulow became widely adopted and served as a template for developing more sophisticated synthetic strategies for pyrazolopyridine construction.
| Year | Researcher | Contribution | Significance |
|---|---|---|---|
| 1908 | Ortoleva | First monosubstituted pyrazolo[3,4-b]pyridine synthesis | Established fundamental synthetic approach |
| 1911 | Bulow | N-phenyl-3-methyl derivatives preparation | Demonstrated substituent introduction strategies |
| 2000s | Various | Large-scale screening programs | Identified therapeutic potential |
| 2020s | Modern research | Advanced synthetic methodologies | Improved efficiency and scope |
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-5-2-9-1-4(3-12)6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMCFNXPAADPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378174 | |
| Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93546-17-9 | |
| Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Cyclization of 3-Hydrazinopyridine Derivatives
A notable method involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleates to form pyrazolidine intermediates, followed by chlorination, oxidation, hydrolysis, and decarboxylation steps to yield the target pyrazolopyridine derivatives.
| Step | Reaction | Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate | Mild heating | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (10a) | Formation of pyrazolidine ring |
| 2 | Chlorination of 10a | Chlorinating agent, controlled temperature | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (10b) | Introduction of chloro substituent |
| 3 | Oxidation of 10b | Oxidizing agent | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) | Aromatization of pyrazole ring |
| 4 | Hydrolysis of 10c | Aqueous HCl, 25–100 °C | 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d) | Conversion of ester to acid |
| 5 | Decarboxylation of 10d | Copper(II) oxide, polar aprotic solvent, 80–140 °C | 3-(3-chloro-1H-pyrazol-1-yl)pyridine (5b) | Removal of carboxyl group |
This sequence is advantageous over direct coupling methods as it avoids low yields and difficulty in isolating pure products. The critical decarboxylation step requires copper(II) oxide, with other decarboxylation agents failing to produce the desired compound effectively.
Alternative Approaches Using SNAr and Japp–Klingemann Reactions
Another efficient synthetic route to pyrazolo[4,3-c]pyridines, relevant for the target compound, involves:
- Starting from 2-chloro-3-nitropyridines.
- Performing nucleophilic aromatic substitution (SNAr) with hydrazone anions.
- Utilizing a modified Japp–Klingemann reaction to construct the pyrazole ring in a one-pot manner.
This method offers operational simplicity and the advantage of using stable arenediazonium tosylates instead of less stable chlorides. The process combines azo-coupling, deacylation, and pyrazole ring annulation steps efficiently.
- The starting 2-chloro-3-nitropyridines undergo SNAr with ethyl acetoacetate in the presence of sodium hydride to form pyridinyl keto esters.
- Subsequent Japp–Klingemann reaction with arenediazonium tosylates leads to hydrazone intermediates.
- Intramolecular cyclization forms the pyrazolo[4,3-c]pyridine core.
- An unusual C-N migration of the acetyl group was observed, elucidated through NMR and intermediate isolation.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 3-hydrazinopyridine with dialkyl maleate | 3-hydrazinopyridine dihydrochloride, dialkyl maleate | Cyclization, chlorination, oxidation, hydrolysis, decarboxylation | Improved yields, pure product isolation, avoids difficult intermediates | Multi-step, requires copper(II) oxide for decarboxylation |
| SNAr and Modified Japp–Klingemann | 2-chloro-3-nitropyridines, ethyl acetoacetate, arenediazonium tosylates | SNAr, azo-coupling, hydrazone formation, cyclization | One-pot, operational simplicity, stable reagents | Limited reports on chloro-substituted derivatives, possible rearrangements |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.
Reduction: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-methanol.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
Key structural analogs differ in the positions of substituents on the pyrazolo-pyridine scaffold. A comparative analysis is provided below:
Key Observations :
- Positional Effects : The aldehyde group’s position (C5 vs. C7) alters reactivity. For instance, C7-aldehydes in pyrazolo[4,3-c]pyridines are more sterically accessible for nucleophilic additions than C5 analogs, enhancing their utility in coupling reactions .
- Ring Fusion Differences : Pyrazolo[1,5-a]pyrimidines (e.g., 5-Chloro analog) exhibit distinct electronic properties due to altered ring fusion, reducing their suitability for TLR-targeted drug design compared to pyrazolo[4,3-c]pyridines .
Antibacterial Agents
The quinoline derivative 8h (C₂₁H₂₃FN₆O₄), which incorporates a pyrazolo[4,3-c]pyridine moiety, exhibits potent antibacterial activity, likely due to fluoroquinolone-like DNA gyrase inhibition . However, the aldehyde group in this compound offers a handle for further functionalization, enabling tailored pharmacokinetic optimization.
Biological Activity
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde (CAS No. 93546-17-9) is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound features a unique bicyclic structure that includes both a pyrazole and a pyridine ring, making it of significant interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential as an anti-cancer agent, among other pharmacological properties.
- Molecular Formula : C7H4ClN3O
- Molecular Weight : 181.58 g/mol
- Structure : The compound is characterized by an electrophilic aldehyde group and a chloro substituent, which contribute to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit the proliferation of human cancer cells such as HCT116 (colon cancer) and MCF-7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 | 6.8 | Inhibition of PCNA expression |
| K562 | 4.5 | Inhibition of RSK2 kinase activity |
The compound's mechanism involves the induction of poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase-9, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the chloro group enhances its lipophilicity, which may contribute to its ability to penetrate microbial membranes .
Study 1: Anticancer Efficacy in vitro
A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 5 µM. Flow cytometric analysis indicated an increase in apoptotic cells compared to control groups .
Study 2: Inhibition of RSK2 Kinase
Another investigation focused on the inhibition of RSK2 kinase activity by derivatives of this compound. The results showed that specific substitutions at the 4-position enhanced inhibitory potency against RSK2, suggesting that structural modifications could lead to more effective analogs for therapeutic use .
The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors involved in cell signaling pathways:
- Caspase Activation : Induces apoptosis through caspase cascade activation.
- Inhibition of Kinases : Competes with ATP for binding sites on kinases like RSK2.
- Regulation of Cytokines : Modulates inflammatory pathways by inhibiting cytokine production.
Q & A
Q. Basic
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane .
- Recrystallization : Use of DCM/hexane or ethanol/water mixtures .
- HPLC : Reverse-phase C18 columns for high-purity isolation (≥95%) .
Data Contradiction Note :
Lower yields (e.g., 29% in cyclization ) may arise from side reactions; iterative optimization of solvent (DMF vs. THF) and temperature is critical.
How can reaction conditions be optimized for introducing substituents?
Q. Advanced
- Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in coupling efficiency .
- Microwave Assistance : Reduces reaction time (e.g., 1h vs. 12h) and improves yield .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
How to resolve contradictions in spectral data during characterization?
Q. Advanced
- Multi-Technique Validation : Cross-check NMR with X-ray data to confirm regiochemistry .
- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous peaks in complex spectra .
- Computational Validation : DFT-optimized structures (e.g., Gaussian 16) predict vibrational (IR) and electronic (UV-Vis) profiles .
What computational methods predict reactivity or interactions of this compound?
Q. Advanced
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase targets (e.g., EGFR, JAK2) .
- MD Simulations : AMBER or GROMACS for stability studies in biological matrices .
What are the safety and handling protocols for this compound?
Q. Basic
- GHS Compliance : Use PPE (gloves, goggles), handle in fume hoods, and avoid ignition sources .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .
How can researchers design analogues for biological activity studies?
Q. Advanced
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at C-3 to enhance electrophilicity .
- Bioisosteric Replacement : Substitute pyridine with pyrimidine or triazole rings to modulate solubility .
- SAR Studies : Test substituent effects on kinase inhibition (e.g., IC₅₀ values against PKA, PKC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
